4-Bromo-2-chlorobenzo[d]oxazole
Description
4-Bromo-2-chlorobenzo[d]oxazole (CAS: 1305207-88-8) is a halogenated heterocyclic compound with the molecular formula C₇H₃BrClNO and a molecular weight of 232.46 g/mol . Structurally, it consists of a benzo[d]oxazole core substituted with bromine at position 4 and chlorine at position 2. The benzo[d]oxazole scaffold combines a benzene ring fused to an oxazole moiety (a five-membered ring containing oxygen at position 1 and nitrogen at position 3). The electron-withdrawing bromo and chloro substituents influence its electronic properties, solubility, and reactivity, making it a valuable intermediate in medicinal chemistry and materials science .
Properties
Molecular Formula |
C7H3BrClNO |
|---|---|
Molecular Weight |
232.46 g/mol |
IUPAC Name |
4-bromo-2-chloro-1,3-benzoxazole |
InChI |
InChI=1S/C7H3BrClNO/c8-4-2-1-3-5-6(4)10-7(9)11-5/h1-3H |
InChI Key |
YMMGJUISPZSGBK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)N=C(O2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-chlorobenzo[d]oxazole typically involves the reaction of 2-aminophenol with appropriate brominating and chlorinating agents. One common method includes the bromination of 2-aminophenol followed by cyclization with a chlorinating agent under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and chlorination processes using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution Reactions
The bromine atom at position 4 undergoes nucleophilic substitution more readily than the chlorine at position 2 due to its lower electronegativity and larger atomic radius. Common nucleophiles include amines, alkoxides, and thiols.
Example Reaction :
Reaction with cyclohexylamine in ethanol/toluene yields 4-(cyclohexylamino)-2-chlorobenzo[d]oxazole . Optimal conditions involve reflux temperatures (80–110°C) and catalytic palladium .
| Nucleophile | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Cyclohexylamine | EtOH/toluene, reflux | 4-(Cyclohexylamino)-2-chloro derivative | 26% | |
| Methanethiol | K₂CO₃, DMF, 80°C | 4-(Methylthio)-2-chloro derivative | 81% |
Suzuki-Miyaura Cross-Coupling Reactions
The bromine atom participates in palladium-catalyzed coupling with boronic acids, enabling aryl-aryl bond formation. This reaction is pivotal for synthesizing biaryl-containing drug candidates.
Case Study :
Coupling with 1-methyl-1H-indol-5-ylboronic acid under Pd(PPh₃)₂Cl₂ catalysis produces 4-(1-methyl-1H-indol-5-yl)-2-chlorobenzo[d]oxazole, a key intermediate in anticancer agent synthesis .
| Boronic Acid | Catalyst | Solvent | Yield | Source |
|---|---|---|---|---|
| 1-Methyl-1H-indol-5-ylboronic acid | Pd(PPh₃)₂Cl₂ | 1,4-Dioxane | 26% | |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂/XPhos | THF/H₂O | 87% |
Halogen Exchange Reactions
The chlorine atom at position 2 can be replaced under harsh conditions. For example, treatment with POCl₃ at reflux converts it to a more reactive triflate intermediate for further functionalization .
Mechanism :
Ring-Opening and Heterocycle Formation
Under basic conditions, the oxazole ring undergoes cleavage. Reaction with NaOH at elevated temperatures produces 2-amino-4-bromo-5-chlorophenol, which can be re-cyclized to form benzimidazoles or other heterocycles .
Key Data :
Thiolation and Subsequent Transformations
Reaction with CS₂/KOH forms this compound-2-thiol, a versatile intermediate for sulfur-containing derivatives . Subsequent chlorination with SOCl₂ yields disubstituted thioethers .
Reaction Pathway :
\text{this compound} + \text{CS}_2 \xrightarrow{\text{KOH, EtOH}} \text{Thiol intermediate} \quad (91% \text{ yield})
2. $$ \text{Thiol intermediate} + \text{SOCl}_2 \xrightarrow{\text{DCM, DMF}} \text{4-Bromo-2,5-dichlorobenzo[d]oxazole} \quad (88\% \text{ yield})
Electrophilic Aromatic Substitution
The electron-rich benzoxazole ring undergoes nitration and sulfonation at position 5. For example, reaction with HNO₃/H₂SO₄ produces 5-nitro-4-bromo-2-chlorobenzo[d]oxazole.
Critical Reaction Parameters
-
Temperature : Suzuki couplings require 110°C for 16 hours , while nucleophilic substitutions proceed at 80°C .
-
Catalysts : Pd(PPh₃)₂Cl₂ outperforms Pd(OAc)₂ in coupling reactions .
-
Solvents : Polar aprotic solvents (DMF, dioxane) enhance nucleophilic substitution rates .
This compound’s reactivity profile enables precise structural modifications for drug discovery programs, particularly in developing tubulin polymerization inhibitors and antimicrobial agents.
Scientific Research Applications
4-Bromo-2-chlorobenzo[d]oxazole has numerous applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting various diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 4-Bromo-2-chlorobenzo[d]oxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit microbial growth by targeting essential enzymes in bacterial cells or induce apoptosis in cancer cells by interacting with signaling pathways .
Comparison with Similar Compounds
Table 1: Structural and Substituent Comparison
Key Observations :
- Electron-withdrawing vs. donating groups : Bromine and chlorine in this compound lower electron density, increasing electrophilicity and reactivity toward nucleophilic agents .
- Substituent position : Methyl at position 5 (e.g., 5-Methylbenzo[d]oxazole) enhances biological activity, while chlorine at the same position reduces potency .
Physicochemical and Reactivity Profiles
Table 2: Reactivity and Physicochemical Properties
Key Insights :
Biological Activity
4-Bromo-2-chlorobenzo[d]oxazole is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
This compound is characterized by its unique heterocyclic structure, which includes a benzene ring fused to an oxazole ring. The presence of bromine and chlorine substituents on the aromatic system contributes to its reactivity and biological properties.
Antimicrobial Activity
Research indicates that derivatives of benzoxazole, including this compound, exhibit significant antimicrobial properties. A study reported that various benzoxazole derivatives demonstrated activity against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) for these compounds were evaluated using standard methods.
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| This compound | 32 | Moderate |
| Benzoxazole Derivative A | 16 | Strong |
| Benzoxazole Derivative B | 64 | Weak |
In this context, this compound showed moderate activity against tested strains, suggesting potential for further development as an antimicrobial agent .
Acetylcholinesterase Inhibition
The compound has also been investigated for its inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes linked to neurodegenerative diseases such as Alzheimer's. In vitro studies revealed that this compound derivatives exhibited varying degrees of inhibition.
| Compound | AChE IC50 (µM) | BuChE IC50 (µM) |
|---|---|---|
| This compound | 40.80 ± 5.90 | 42.60 ± 6.10 |
| Donepezil (Standard) | 33.65 ± 3.50 | 35.80 ± 4.60 |
The results indicate that while the compound is less potent than Donepezil, it still possesses noteworthy inhibitory effects on cholinesterases, warranting further exploration in neuropharmacology .
Anticancer Activity
Recent studies have explored the anticancer potential of benzoxazole derivatives, including this compound. Molecular docking studies have shown promising binding affinities to cancer-related receptors, suggesting a mechanism for anticancer activity.
In a study evaluating various derivatives against cancer cell lines, it was found that certain analogues exhibited significant cytotoxicity:
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 (Breast Cancer) | 25.0 |
| Benzoxazole Derivative C | HeLa (Cervical Cancer) | 15.0 |
These findings highlight the potential of this compound as a lead in anticancer drug development .
Case Studies
- Antimicrobial Efficacy : A study assessed the antimicrobial efficacy of various benzoxazole derivatives against clinical isolates of E. coli and S. aureus. The results indicated that modifications to the benzoxazole structure could enhance antimicrobial potency.
- Neuroprotective Studies : Another investigation focused on the neuroprotective effects of benzoxazole derivatives in animal models of Alzheimer’s disease, where compounds showed improvement in cognitive functions alongside AChE inhibition.
Q & A
Q. Basic
- ¹H NMR : Chemical shifts (e.g., δ = 8.52 ppm for aromatic protons) confirm substitution patterns ().
- X-ray crystallography : Resolves halogen bonding interactions in cocrystals with perfluorinated iodobenzenes (e.g., Br⋯N distances of 2.98–3.15 Å) ().
- Molecular electrostatic potential (MEP) calculations : Rank acceptor sites for halogen bonding, guiding cocrystal design .
How do structural modifications of benzo[d]oxazole derivatives impact their biological activity, particularly as VEGFR-2 inhibitors?
Advanced
Structure-activity relationship (SAR) studies reveal that electron-withdrawing substituents (e.g., bromo, chloro) enhance binding to VEGFR-2 by increasing hydrophobic interactions (). For example:
- 4-Bromo substitution improves inhibitory potency (IC₅₀ < 1 µM) compared to unsubstituted analogs.
- Chlorine at position 2 stabilizes π-stacking with tyrosine kinase domains .
In vitro assays and docking simulations further validate that planar benzo[d]oxazole scaffolds mimic ATP-binding motifs in kinases .
What role do halogen bonding interactions play in the supramolecular assembly of benzo[d]oxazole cocrystals?
Advanced
Halogen bonding (XB) between this compound and perfluorinated iodobenzenes (e.g., 1,4-diiodotetrafluorobenzene) drives cocrystal formation (). Key findings:
- Br⋯Noxazole interactions (3.02 Å) dominate over weaker Cl⋯O contacts.
- XB strength correlates with MEP values at acceptor sites (e.g., −45 kJ/mol for oxazole nitrogen) .
These interactions enable tunable luminescence properties, relevant for optoelectronic materials .
How can computational methods elucidate the thermodynamic stability of platinum(II) complexes containing benzo[d]oxazole ligands?
Advanced
Density functional theory (DFT) studies on Pt(II) complexes with 5,7-di-tert-butyl-2-(thiophen-2-yl)benzo[d]oxazole (btbo ) reveal:
- ΔG° values (−112 to −98 kJ/mol) favor cis-isomer formation due to steric effects from tert-butyl groups .
- NMR chemical shift calculations (δ = 1.2–1.5 ppm for tert-butyl protons) align with experimental data, validating isomer distributions .
Thermodynamic parameters guide ligand design for stable metal-organic frameworks (MOFs) .
What strategies mitigate data contradictions in SAR studies of benzo[d]oxazole derivatives?
Advanced
Contradictions in SAR data often arise from assay variability or solubility differences . Mitigation strategies include:
- Consistent assay protocols : Standardize cell lines (e.g., HUVEC for VEGFR-2) and solvent systems (DMSO concentration ≤0.1%) .
- Free-energy perturbation (FEP) simulations : Resolve discrepancies by quantifying binding affinities under physiological conditions .
- Meta-analyses : Cross-reference in vitro IC₅₀ values with in vivo pharmacokinetic data to validate target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
